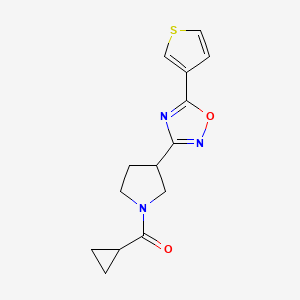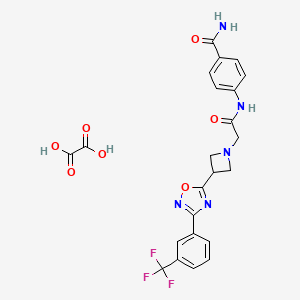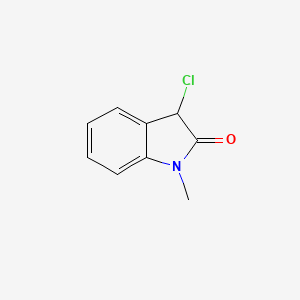
Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanism of Enzyme Inhibition
Cyclopropyl-derived inhibitors, closely related to the chemical structure , have been studied for their mechanism of inhibition against methanol dehydrogenase (MDH), an enzyme involved in the methanol metabolism pathway. It was discovered that these inhibitors operate through a unique mechanism, leading to the formation of a C5 3-propanal adduct of PQQ (pyrroloquinoline quinone), indicating a possible concerted proton abstraction and rearrangement mechanism (Frank et al., 1989).
Anticancer and Antimicrobial Properties
The compound's analogs have been shown to possess potent anticancer and antimicrobial properties. For instance, thienopyridine and benzofuran derivatives, which share structural similarities with the compound , have been identified as potent anti-tumor agents, showcasing a significant cytotoxic activity against tumorigenic cell lines (Hayakawa et al., 2004). Furthermore, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have been synthesized and shown to have notable anticancer activity, as well as in vitro antibacterial and antifungal activities, indicating their potential in drug discovery (Katariya et al., 2021).
Synthesis and Molecular Docking Studies
Recent studies have focused on the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their potential as anticancer and antimicrobial agents. This research provides insights into the structural and functional applications of such compounds in medicinal chemistry, suggesting a framework for developing pharmaceutical drugs with enhanced efficacy and reduced resistance (Li et al., 2014).
Novel Synthetic Approaches
The development of novel synthetic methods for related compounds, such as ciproxifan, a histamine H3-receptor antagonist, highlights the importance of cyclopropyl derivatives in medicinal chemistry. These methods provide efficient routes for the synthesis of complex molecules, potentially improving the accessibility and diversity of drug candidates (Stark, 2000).
Propiedades
IUPAC Name |
cyclopropyl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-1-2-9)17-5-3-10(7-17)12-15-13(19-16-12)11-4-6-20-8-11/h4,6,8-10H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWTOWCRWEGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)


![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)

